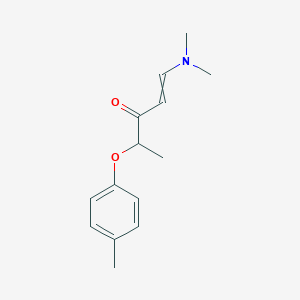
2-Bromo-6-methylaniline
Übersicht
Beschreibung
2-Bromo-6-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
2-Bromo-6-methylaniline is a chemical compound that is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, which can vary depending on the specific reaction being carried out.
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For example, it can be used in the synthesis of alkyl substituted bromoindazole building blocks by a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids . It can also be used in the synthesis of difluoropyridoindole via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of new compounds. For instance, in the Suzuki coupling reaction, the compound acts as an aryl halide, reacting with a boronic acid to form a new carbon-carbon bond . This reaction is a key step in many synthetic pathways in organic chemistry.
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the formation of alkyl substituted bromoindazole building blocks and difluoropyridoindole . The exact molecular and cellular effects of these compounds would depend on their specific chemical structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts. For example, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often carried out in an aqueous solution or in a polar organic solvent, which can also influence the reaction’s efficiency and the stability of this compound.
Biochemische Analyse
Biochemical Properties
2-Bromo-6-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Pd-catalyzed Suzuki coupling and intramolecular Heck reactions . These interactions are essential for the formation of alkyl substituted bromoindazole building blocks and difluoropyridoindole . The compound’s ability to participate in these reactions highlights its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound can impact metabolic pathways, influencing the overall metabolism of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine and methyl groups play a significant role in its binding affinity and specificity towards target biomolecules. These interactions can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and overall function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization, highlighting the importance of understanding its subcellular distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylaniline can be synthesized through several methods. One common approach involves the bromination of 2-methylaniline (o-toluidine) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the bromination process can be optimized by employing catalysts and controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group in this compound can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in Heck reactions with difluoropiperidinone to form difluoropyridoindole.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki and Heck coupling reactions.
Bromine: Used for bromination reactions.
Acetic Acid: Common solvent for bromination reactions.
Major Products Formed:
Alkyl Substituted Bromoindazole: Formed through Suzuki coupling.
Difluoropyridoindole: Formed through Heck reaction.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methylaniline has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylaniline: Another brominated aniline derivative with the bromine atom at the 4-position instead of the 6-position.
2-Chloro-6-methylaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-6-methylaniline is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 2-position makes it particularly suitable for certain coupling reactions, such as Suzuki and Heck reactions, which are not as efficient with other isomers .
Eigenschaften
IUPAC Name |
2-bromo-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCMSVRKKDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373311 | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53848-17-2 | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)



![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)


![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)



